molecular formula C34H52O6 B12763722 Hederagenin diacetate CAS No. 5672-32-2

Hederagenin diacetate

Cat. No.: B12763722
CAS No.: 5672-32-2
M. Wt: 556.8 g/mol
InChI Key: ALRXJQODPMIUEI-WZMLTRNISA-N
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Description

Hederagenin diacetate is a derivative of hederagenin, a natural pentacyclic triterpenoid. Hederagenin is isolated from various medicinal plants, particularly from the leaves of ivy (Hedera helix L.). This compound is known for its diverse pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hederagenin diacetate can be synthesized through the acetylation of hederagenin. The process involves reacting hederagenin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Hederagenin diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hederagenin derivatives with modified functional groups, which can exhibit different pharmacological activities .

Scientific Research Applications

Hederagenin diacetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Hederagenin diacetate is compared with other similar pentacyclic triterpenoids, such as:

  • Betulinic Acid
  • Boswellic Acid
  • Glycyrrhetinic Acid
  • Moronic Acid
  • Oleanolic Acid
  • Ursolic Acid
  • Corosolic Acid

These compounds share a similar pentacyclic framework but differ in their functional groups and pharmacological activities. This compound is unique due to its specific acetylation, which enhances its bioavailability and pharmacological properties .

Properties

CAS No.

5672-32-2

Molecular Formula

C34H52O6

Molecular Weight

556.8 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-acetyloxy-9-(acetyloxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C34H52O6/c1-21(35)39-20-31(6)25-11-14-33(8)26(30(25,5)13-12-27(31)40-22(2)36)10-9-23-24-19-29(3,4)15-17-34(24,28(37)38)18-16-32(23,33)7/h9,24-27H,10-20H2,1-8H3,(H,37,38)/t24-,25+,26+,27-,30-,31-,32+,33+,34-/m0/s1

InChI Key

ALRXJQODPMIUEI-WZMLTRNISA-N

Isomeric SMILES

CC(=O)OC[C@]1([C@@H]2CC[C@@]3([C@@H]([C@]2(CC[C@@H]1OC(=O)C)C)CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C

Canonical SMILES

CC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)C)C)CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C

Origin of Product

United States

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